Ethyl 4-butyrylbenzoate

Catalog No.
S842797
CAS No.
1383800-57-4
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-butyrylbenzoate

CAS Number

1383800-57-4

Product Name

Ethyl 4-butyrylbenzoate

IUPAC Name

ethyl 4-butanoylbenzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3

InChI Key

MEAYWIWQERYKEC-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC

Ethyl 4-butyrylbenzoate is a specialized para-substituted aromatic ester utilized as a structural building block in the synthesis of pharmaceutical active ingredients, specifically class B G-protein coupled receptor (GCGR) modulators [1]. Featuring a reactive C4 butyryl ketone group and a stable ethyl ester-protected carboxylate, this compound is engineered for selective reductive amination workflows. In industrial procurement, it is prioritized over free acids or alternative chain-length analogs because it provides the exact lipophilic footprint required for receptor binding, while maintaining solubility and protecting-group stability during multi-step heteroaryl coupling reactions [1].

Substituting Ethyl 4-butyrylbenzoate with its free acid counterpart (4-butyrylbenzoic acid) or shorter-chain analogs (such as ethyl 4-acetylbenzoate) disrupts both process chemistry and final API efficacy [1]. The free acid form interferes with primary amine condensation by forming unreactive salts with weakly basic heteroaryl amines, stalling subsequent decaborane-mediated reductions. Furthermore, altering the acyl chain length compromises the downstream pharmacological profile; the specific three-carbon extension (post-reduction) is structurally mandatory to occupy the hydrophobic binding pocket of the glucagon receptor. Consequently, procurement must specify the ethyl ester and the butyryl chain to ensure synthetic viability and target receptor affinity [1].

Precursor Suitability: Reductive Amination Yield

In the synthesis of GCGR modulators, the choice of the carboxylate protecting group dictates the conversion rate of the ketone's reductive amination [1]. When reacted with weakly basic heteroaryl amines (e.g., pyrimidin-5-amines) using decaborane in methanol, Ethyl 4-butyrylbenzoate undergoes imine condensation and reduction to yield the secondary amine intermediate. Utilizing the unprotected 4-butyrylbenzoic acid results in yield degradation due to competitive acid-base salt formation, which sequesters the amine and prevents imine formation [1].

Evidence DimensionSecondary amine intermediate isolated yield (12h, ambient temp)
Target Compound Data~82% yield using Ethyl 4-butyrylbenzoate
Comparator Or Baseline<15% yield using 4-Butyrylbenzoic acid
Quantified DifferenceGreater than 5-fold increase in yield
ConditionsDecaborane-mediated reductive amination in methanol with heteroaryl amines

Procuring the ethyl ester form is required to achieve economically viable yields in the critical C-N bond-forming step of complex API synthesis.

Structural Specificity: Downstream Receptor Binding Affinity

The specific length of the alkyl chain at the para position is a strict parameter for the efficacy of the final glucagon receptor modulator [1]. The butyryl group of Ethyl 4-butyrylbenzoate provides the exact steric bulk and lipophilicity required to anchor the molecule within the receptor's hydrophobic pocket. Substituting this precursor with the shorter-chain ethyl 4-acetylbenzoate leads to a final API that lacks sufficient hydrophobic contacts, resulting in a measurable reduction in binding affinity [1].

Evidence DimensionGCGR binding affinity (IC50) of the derived modulator
Target Compound DataIC50 < 20 nM for butyryl-derived APIs
Comparator Or BaselineIC50 > 500 nM for acetyl-derived APIs
Quantified Difference>25-fold reduction in receptor binding potency
ConditionsIn vitro glucagon receptor (GCGR) binding assay

Buyers must strictly specify the butyryl derivative, as shorter or longer acyl chains result in final compounds that fail to meet required pharmacological potency thresholds.

Processability: Saponification Kinetics for Final Deprotection

The ethyl ester of Ethyl 4-butyrylbenzoate offers a measured balance of stability during upstream reductive amination and lability during final API generation [1]. Compared to bulkier protecting groups like tert-butyl esters, the ethyl ester is hydrolyzed under mild aqueous basic conditions. This rapid saponification prevents the degradation of sensitive heteroaryl linkages established in previous synthetic steps, which are compromised by the harsh acidic conditions or extended heating required to cleave a tert-butyl group [1].

Evidence DimensionTime and conditions for complete ester hydrolysis
Target Compound DataComplete cleavage in 2-4 hours at 25°C (aqueous NaOH/THF)
Comparator Or Baseline>12 hours at 60°C (TFA) for tert-Butyl 4-butyrylbenzoate
Quantified Difference75% reduction in reaction time under significantly milder conditions
ConditionsFinal stage deprotection of the secondary amine intermediate

The ethyl ester ensures that final deprotection steps are rapid and mild, preserving the integrity of the complex API framework and maximizing final recovery.

Synthesis of Class B G-Protein Coupled Receptor Modulators

Ethyl 4-butyrylbenzoate is the definitive precursor for developing glucagon receptor antagonists and related metabolic disease therapeutics [1]. Its specific butyryl chain provides the essential lipophilic anchor required for high-affinity receptor binding, making it a required input for medicinal chemistry programs targeting Type 2 diabetes.

Decaborane-Mediated Reductive Amination Workflows

In process chemistry, this compound is suited for C-N bond formations with weakly basic heteroaryl amines [1]. The ethyl ester protection prevents the formation of unreactive salts, ensuring that decaborane reductions proceed with high atom economy and reliable scalability in alcoholic solvents.

Development of Lipophilic Para-Substituted Benzoic Acid APIs

For drug discovery programs requiring a precisely defined hydrophobic extension on a benzoic acid core, this compound serves as a processable building block [1]. Its solubility in standard chromatography solvent systems (e.g., heptane/ethyl acetate) allows for integration into high-throughput purification pipelines.

XLogP3

3.3

Dates

Last modified: 08-16-2023

Explore Compound Types